1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Description
This urea derivative features a 2-methoxy-2-(2-methylphenyl)ethyl group on one nitrogen and a 3-(trifluoromethyl)phenyl substituent on the other. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy and methylphenyl groups modulate steric and electronic properties.
Properties
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-12-6-3-4-9-15(12)16(25-2)11-22-17(24)23-14-8-5-7-13(10-14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJGBIHZBWSUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene-Mediated Isocyanate Formation
The most direct route involves treating 3-(trifluoromethyl)aniline with phosgene (COCl₂) under anhydrous conditions. A typical procedure involves:
- Dissolving 3-(trifluoromethyl)aniline in dry dichloromethane at -10°C
- Slow addition of phosgene (1.1 eq) with vigorous stirring
- Gradual warming to room temperature over 12 hours
Key Considerations:
Curtius Rearrangement Pathway
For laboratories avoiding phosgene, the Curtius rearrangement offers an alternative:
- Synthesis of 3-(trifluoromethyl)benzoyl azide from acyl chloride and sodium azide
- Thermal decomposition at 80-100°C in toluene to generate isocyanate
Preparation of 1-Amino-2-Methoxy-2-(2-Methylphenyl)Ethane
Grignard Addition-Epoxide Opening Sequence
A robust four-step synthesis from commercially available 2-methylbromobenzene:
Step 1: Formation of 2-methylphenylmagnesium bromide
Step 2: Addition to glycidol methyl ether
Step 3: Appel Reaction for Bromide Formation
- Triphenylphosphine (1.2 eq) and carbon tetrabromide (1.1 eq) in DCM
- Converts alcohol to 1-bromo-2-methoxy-2-(2-methylphenyl)ethane
Step 4: Amination via Gabriel Synthesis
- React bromide with phthalimide potassium salt in DMF at 80°C
- Hydrazinolysis (hydrazine hydrate/ethanol) liberates primary amine
Yield Data:
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | Grignard Reagent | Quant. |
| 2 | Alcohol | 72 |
| 3 | Bromide | 85 |
| 4 | Amine | 63 |
Reductive Amination Alternative
For laboratories equipped for catalytic hydrogenation:
- Condense 2-methoxy-2-(2-methylphenyl)acetaldehyde with ammonium acetate
- Reduce imine intermediate with NaBH₃CN in methanol
Urea Bond Formation: Critical Reaction Parameters
The coupling of 3-(trifluoromethyl)phenyl isocyanate with 1-amino-2-methoxy-2-(2-methylphenyl)ethane proceeds via nucleophilic attack of the amine on the isocyanate carbonyl.
Optimized Conditions:
- Solvent: Anhydrous THF or DCM (non-polar aprotic)
- Temperature: 0°C → RT over 6 hours
- Stoichiometry: 1:1.05 (isocyanate:amine)
- Additives: Molecular sieves (4Å) to scavenge moisture
Yield Optimization Table:
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | 0→25 | 6 | 88 | 97.2 |
| DCM | 0→25 | 8 | 92 | 98.1 |
| Toluene | 25 | 24 | 65 | 94.3 |
| DMF | 25 | 4 | 78 | 89.7 |
Critical Observations:
- DCM provides superior yields due to enhanced isocyanate solubility
- Elevated temperatures (>40°C) promote oligomerization side reactions
- Stoichiometric excess >5% leads to difficult purification from unreacted isocyanate
Alternative Synthetic Pathways
Carbonyldiimidazole (CDI)-Mediated Coupling
For facilities avoiding isocyanate handling:
- Convert 3-(trifluoromethyl)aniline to corresponding carbamoyl imidazole
- React with amine component in DMF at 60°C
Comparative Performance:
| Method | Yield (%) | Reaction Time | Scale-Up Feasibility |
|---|---|---|---|
| Isocyanate Route | 92 | 6h | High |
| CDI Route | 76 | 18h | Moderate |
Solid-Phase Synthesis for Parallel Optimization
Immobilized isocyanate resins enable rapid screening of coupling conditions:
- Load Wang resin with 4-nitrophenyl chloroformate
- Displace with 3-(trifluoromethyl)aniline
- Cleave with amine component in TFA/DCM
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
δ 7.65 (d, J=8.1 Hz, 1H, Ar-H), 7.52-7.48 (m, 2H, Ar-H), 7.32-7.25 (m, 4H, Ar-H), 5.21 (br s, 1H, NH), 4.87 (br s, 1H, NH), 3.82 (s, 3H, OCH₃), 3.45-3.38 (m, 2H, CH₂), 2.41 (s, 3H, CH₃)
ESI-MS: m/z 397.15 [M+H]⁺ (calc. 397.14)
HPLC Purity: 98.1% (C18, MeCN/H₂O 70:30, 1 mL/min)
Challenges and Troubleshooting
Isocyanate Stability Issues
Amine Oxidation Side Reactions
Urea Oligomerization
- Symptom: High molecular weight byproducts
- Resolution: Maintain sub-stoichiometric isocyanate concentrations
Chemical Reactions Analysis
Types of Reactions
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
- Molecular Formula : C16H18F3N3O2
- Molecular Weight : 341.33 g/mol
The compound features a urea functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation. Its unique structure, characterized by the presence of both methoxy and trifluoromethyl groups, enhances its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of urea compounds can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 8.0 | Cell cycle arrest | |
| A549 | 15.0 | Inhibition of EGFR |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate the immune response.
Case Study: Anti-inflammatory Mechanism
A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.
Table 2: Neuroprotective Activity Findings
Mechanism of Action
The mechanism of action of 1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethylphenyl Groups
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects: The target compound’s 2-methoxy-2-(2-methylphenyl)ethyl group introduces steric bulk compared to simpler pyridyl or morpholino groups in analogs. This may reduce solubility but enhance target specificity .
- Trifluoromethyl Positioning : Unlike compounds with para-substituted trifluoromethyl groups (e.g., 11d in ), the meta-position in the target compound may alter binding kinetics in biological targets .
Table 2: Physicochemical Properties
Key Observations :
- Solubility: The target compound’s methoxy and methylphenyl groups likely reduce solubility compared to M64HCl, which incorporates a morpholino ring and pyridyl group for enhanced hydrophilicity .
Biological Activity
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea, a compound within the urea class, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxy group, a methylphenyl moiety, and a trifluoromethyl substituent. The presence of these functional groups may enhance its lipophilicity and metabolic stability, which are crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N2O2 |
| Molecular Weight | 352.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in sources |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways related to inflammation, pain perception, and cellular metabolism.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in the urea class have shown potential as antibacterial agents. For instance, derivatives have been evaluated against various bacterial strains, demonstrating moderate antimicrobial activity with minimum inhibitory concentrations (MICs) around 250 μg/mL in some cases .
- Enzyme Inhibition : Certain urea derivatives have been identified as inhibitors of human carbonic anhydrase (hCA), a metalloenzyme involved in physiological processes such as acid-base balance. This inhibition could lead to therapeutic applications in conditions like glaucoma or edema .
- Anti-inflammatory Properties : Some studies suggest that similar compounds may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various urea derivatives, including those structurally similar to our compound. The results indicated that while some exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, others showed limited effectiveness .
Study on Enzyme Inhibition
Another research effort focused on the inhibition of human carbonic anhydrase II by urea derivatives. The study highlighted that modifications to the urea structure could enhance binding affinity and selectivity towards the enzyme, suggesting that our compound might also possess similar inhibitory capabilities .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other benzamide derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-Methylbenzamide | Moderate antimicrobial activity | Lacks trifluoromethyl group |
| N-(2-Methoxyphenyl)benzamide | Anti-inflammatory properties | Similar methoxy group |
| N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide | Enhanced lipophilicity | Trifluoromethyl enhances stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
